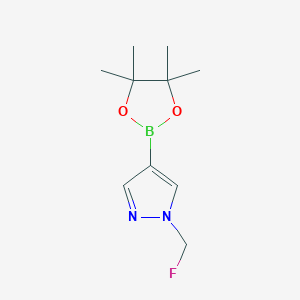

1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(Fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-5-13-14(6-8)7-12/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPAKHURBLDQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446481-36-2 | |

| Record name | 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluoromethyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 352.16 g/mol. Its structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with boron-containing reagents. The process often requires careful control of conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have suggested that compounds containing the pyrazole ring exhibit significant anticancer activity. For instance, a related pyrazole compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's dioxaborolane structure may enhance its ability to act as an enzyme inhibitor. In vitro assays have shown that similar compounds can inhibit key enzymes involved in cancer metabolism and proliferation. For example, studies have reported IC50 values for related pyrazoles ranging from 0.81 to 6.7 μM against specific targets .

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of a structurally similar pyrazole in mouse models of cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound could be effective in vivo .

- Mechanism of Action : Research has focused on understanding the mechanism by which these compounds exert their effects. It was found that they may induce apoptosis in cancer cells through the activation of caspases and modulation of survival pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.16 g/mol |

| CAS Number | 1486485-54-4 |

| Anticancer IC50 (example) | 0.81 - 6.7 μM |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole-boronate derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural and Functional Comparisons

Reactivity in Suzuki-Miyaura Coupling

- Bulky Substituents (e.g., Isopropyl) : May lower reaction yields due to steric hindrance, as seen in the 65% yield for the isopropyl analog .

- Oxygen-Containing Groups (e.g., Oxan-2-yl) : Improve solubility in polar solvents, facilitating homogeneous reaction conditions .

Key Research Findings

Steric vs. Electronic Effects : Bulky substituents (e.g., isopropyl) reduce coupling efficiency but improve selectivity in multi-step syntheses .

Fluorination Impact: Difluoromethyl analogs show 20% higher metabolic stability in vitro compared to non-fluorinated derivatives, though data on fluoromethyl variants remain speculative .

Synthetic Yields : Alkylation reactions with simple alkyl halides (e.g., methyl iodide) achieve >80% yields, while complex substrates (e.g., oxan-2-yl) require optimized conditions (e.g., microwave heating) .

Q & A

Q. What are the common synthetic routes for 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves multi-step reactions, including cyclocondensation and boronate ester formation. For example, pyrazole cores are often synthesized via cyclocondensation of hydrazines with β-keto esters or acetoacetate derivatives, followed by functionalization. The tetramethyl-dioxaborolan moiety is introduced via Suzuki-Miyaura cross-coupling precursors or direct borylation. Key steps include palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) and purification via column chromatography .

Q. How is this compound characterized to confirm its structure and purity?

Characterization relies on spectroscopic methods:

- NMR : ¹H and ¹³C NMR confirm substituent positions and boron-ester integration .

- IR : Validates functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages .

Q. What role does the tetramethyl-dioxaborolan group play in cross-coupling reactions?

The boron-ester moiety enables Suzuki-Miyaura cross-coupling, a key reaction in medicinal chemistry for biaryl bond formation. The pinacol boronate group enhances stability and solubility, facilitating reactions with aryl halides under palladium catalysis. This is critical for constructing complex heterocycles in drug discovery .

Q. What are the recommended storage conditions for this compound?

Due to the boron-ester’s sensitivity to hydrolysis, the compound should be stored under inert gas (N₂/Ar) at –20°C. Cold storage prevents decomposition, as noted in similar boronate esters .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in functionalizing the pyrazole core?

Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

- Catalyst screening : Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

- Additives : Bases like K₃PO₄ improve boronate activation .

Q. What computational methods are used to predict the compound’s reactivity or binding properties?

Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies), while molecular docking evaluates interactions with biological targets (e.g., enzymes). For example, pyrazole derivatives have been modeled for antimicrobial activity by simulating ligand-protein binding .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions arise from tautomerism or solvent effects. Strategies include:

Q. What methodologies are used to assess the compound’s biological activity?

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .

- Cytotoxicity screening : MTT assays on mammalian cell lines .

- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorescence-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.